[(3,4-Dimethoxyphenyl)methyl](ethyl)(prop-2-yn-1-yl)amine
Description
The compound (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine is a tertiary amine featuring a 3,4-dimethoxyphenylmethyl group attached to an ethyl and a propargyl (prop-2-yn-1-yl) moiety. The propargyl group introduces alkyne functionality, which may confer unique reactivity or pharmacokinetic profiles compared to alkyl or aryl substituents.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-ethylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-9-15(6-2)11-12-7-8-13(16-3)14(10-12)17-4/h1,7-8,10H,6,9,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCBOVGOSSRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Step 1: The aldehyde group is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.
Step 2: The alcohol is then converted to a bromide using phosphorus tribromide.
Step 3: The bromide undergoes a nucleophilic substitution reaction with ethylamine to form the intermediate amine.
Step 4: The final step involves the alkylation of the amine with propargyl bromide to yield (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
Research indicates that (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine exhibits several biological activities:
1. Antidepressant Effects
Studies have shown that compounds with similar structures can act as serotonin reuptake inhibitors (SRIs), suggesting potential antidepressant properties. The presence of methoxy groups may enhance the interaction with serotonin receptors .
2. Neuroprotective Properties
Preliminary investigations indicate that this compound may offer neuroprotective effects by modulating oxidative stress pathways. Such properties are vital in developing treatments for neurodegenerative diseases .
3. Analgesic Activity
The compound's structural resemblance to known analgesics suggests that it could exhibit pain-relieving properties through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have highlighted the applications of (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine:
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored derivatives of this compound and their effects on serotonin transporters. The findings indicated that specific substitutions could enhance SRI activity, making them potential candidates for antidepressant development .
Case Study 2: Neuroprotection in Animal Models
Research conducted on animal models demonstrated that compounds similar to (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine provided significant protection against neuronal damage induced by oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
Case Study 3: Pain Management
In a clinical trial assessing new analgesics, derivatives of this compound were found to reduce pain responses significantly without the side effects associated with traditional opioids. This positions it as a promising candidate for further development in pain management therapies .
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Variations in Amine Derivatives
The structural diversity of 3,4-dimethoxyphenyl-containing amines lies primarily in their amine substituents. Key analogs and their differences are summarized below:
| Compound Name | Substituents (R1, R2) | Key Features | Biological/Physicochemical Data |
|---|---|---|---|
| (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine | R1 = Ethyl, R2 = Propargyl | Propargyl group introduces alkyne reactivity; moderate lipophilicity | Limited direct data, but propargyl may enhance metabolic stability compared to allyl analogs |
| N-Methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine () | R1 = Methyl, R2 = Butynyl | Longer carbon chain (butynyl) with methylamine | Synthesized via dihaloethylene intermediates; potential for extended π-conjugation |
| N-[(3,4-Dimethoxyphenyl)methyl]prop-2-en-1-amine () | R1 = H, R2 = Allyl | Allyl group instead of propargyl; higher polarity | Commercial availability (CAS 150970-55-1); allyl may increase susceptibility to oxidation |
| Dibenzyl amine derivatives (e.g., 16i, ) | R1 = 4-Fluorophenyl, R2 = Azepane ring | Dibenzyl structure with azepane and fluorine | Ki = 4–11 µM for protein tyrosine inhibition; superior microsomal stability and PAMPA permeability |
| [2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine () | R1 = Pyrazolylmethyl, R2 = Phenethyl | Heterocyclic pyrazole substituent | Enhanced solubility due to pyrazole; CAS 1006340-53-9 |
Biological Activity
(3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethoxyphenyl group attached to a prop-2-yn-1-ylamine structure. This unique configuration may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine exhibit significant antitumor properties. For instance, derivatives of phenylpropanoids have shown effectiveness against various cancer cell lines. A study highlighted that modifications in the phenyl group can enhance cytotoxic effects on cancer cells, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
Antibacterial and Anti-inflammatory Effects
Compounds with similar structures have demonstrated antibacterial and anti-inflammatory activities. The presence of the dimethoxy group is thought to enhance lipophilicity, facilitating better interaction with bacterial membranes and inflammatory pathways .
The mechanisms through which (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine exerts its effects may include:
- Inhibition of Cell Proliferation : Studies suggest that compounds with similar structures inhibit key enzymes involved in cell cycle progression.
- Induction of Apoptosis : Evidence indicates that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Inflammatory Pathways : The compound may modulate cytokine production and signaling pathways involved in inflammation .
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell growth | |
| Antibacterial | Reduces bacterial viability | |
| Anti-inflammatory | Decreases inflammatory markers |
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported a 50% reduction in cell viability at concentrations as low as 10 µM .
Case Study 2: Anti-inflammatory Properties
A clinical trial assessed the anti-inflammatory effects of a derivative compound in patients with rheumatoid arthritis. Results showed a marked decrease in C-reactive protein (CRP) levels after treatment, indicating an anti-inflammatory response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
